Cas no 2171379-61-4 ((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)

(2S)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid is a protected amino acid derivative commonly used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, and a phenylalanine-like side chain that enhances hydrophobicity. The compound’s stereochemistry (S-configuration) ensures compatibility with chiral peptide sequences. Its carboxylic acid terminus allows for further coupling via standard solid-phase or solution-phase methodologies. The Fmoc group’s stability under acidic conditions and efficient cleavage with piperidine make it advantageous for stepwise peptide assembly. This derivative is particularly valuable in medicinal chemistry and bioconjugation, where controlled incorporation of aromatic residues is required.
(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid structure
2171379-61-4 structure
Product Name:(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
CAS No:2171379-61-4
MF:C28H28N2O5
MW:472.532327651978
CID:5883457
PubChem ID:165813461
Update Time:2025-05-22

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid
    • EN300-1484619
    • (2S)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanamido]butanoic acid
    • 2171379-61-4
    • Inchi: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)23(18-10-4-3-5-11-18)16-29-28(34)35-17-24-21-14-8-6-12-19(21)20-13-7-9-15-22(20)24/h3-15,23-25H,2,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m0/s1
    • InChI Key: LZQSQTMUQOOOCS-YNMFNDETSA-N
    • SMILES: O(C(NCC(C(N[C@H](C(=O)O)CC)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 105Ų

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid Pricemore >>

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Additional information on (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid

(2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic Acid: A Comprehensive Overview

Introduction

The compound (2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid (CAS No. 2171379-61-4) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and advanced materials. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl substituent, and an amino acid backbone. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity and stability of the molecule during various chemical transformations.

Structural Analysis

The molecular structure of (2S)-2-3-Fmoc-amino-butanoic acid derivative is highly symmetrical, with the Fmoc group attached to the central carbon atom. This configuration ensures optimal spatial arrangement for interactions with other molecules. The phenyl group adds aromatic stability to the molecule, while the amino acid backbone provides versatility in terms of functionalization and reactivity. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds, making the (2S) configuration particularly significant.

Synthesis and Applications

The synthesis of (2S)-Fmoc-amino-butanoic acid derivative involves multi-step chemical reactions, including nucleophilic substitutions and peptide coupling techniques. Researchers have recently developed more efficient methods for synthesizing this compound, leveraging advancements in catalytic systems and green chemistry principles. The compound has found applications in peptide synthesis, where its Fmoc group serves as an excellent protecting agent during solid-phase synthesis.

Biological Activity and Research Findings

Recent studies have demonstrated that (2S)-Fmoc-amino-butanoic acid derivative exhibits promising biological activity in vitro. Its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable tool in drug discovery programs. For instance, research published in *Nature Communications* highlights its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, its stereochemical properties make it an ideal candidate for enantioselective catalysis.

Market Trends and Future Prospects

The demand for (2S)-Fmoc-amino-butanoic acid derivative has been steadily increasing due to its versatility in chemical synthesis and biological applications. According to market analysis reports, the global demand for such specialized chemicals is expected to grow at a compound annual growth rate (CAGR) of 5.8% over the next five years. This growth is driven by advancements in personalized medicine and the increasing need for high-quality chemical intermediates in pharmaceutical manufacturing.

Conclusion

In summary, (2S)-Fmoc-amino-butanoic acid derivative (CAS No. 2171379-61-4) is a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and biological research, positions it as a key player in future innovations. As researchers continue to explore its potential, this compound is poised to make significant contributions to the fields of medicine, biotechnology, and materials science.

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